molecular formula C19H25ClN6O B2896235 (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone CAS No. 1291855-69-0

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone

Número de catálogo B2896235
Número CAS: 1291855-69-0
Peso molecular: 388.9
Clave InChI: XSCCHHPCHLJAQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could potentially increase the compound’s lipophilicity .

Aplicaciones Científicas De Investigación

Design and Synthesis of Selective Inhibitors

  • A novel series of arylisoxazole-phenylpiperazines were designed and synthesized, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. The compounds demonstrated selective inhibition towards AChE, with one showing potent inhibitory activity. This research underscores the potential of structurally similar compounds for treating diseases like Alzheimer's through enzyme inhibition (Saeedi et al., 2019).

Central Nervous System Receptor Affinity

  • The synthesis of novel EPC (ethyl-phenyl-carbamate) compounds from (S)-serine demonstrated interactions with σ1-receptors, indicating potential applications in treating central nervous system (CNS) disorders. This highlights the relevance of structurally related compounds in modulating CNS receptor activity (Beduerftig et al., 2001).

Antimicrobial and Anticancer Activity

  • Research on heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed significant lipase and α-glucosidase inhibition. This suggests applications in developing treatments for metabolic disorders. Some compounds exhibited promising anti-lipase and anti-α-glucosidase activities, which could be explored for therapeutic use in related diseases (Bekircan et al., 2015).

Enzyme Inhibition for Disease Treatment

  • The exploration of novel central nervous system depressants through the synthesis of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones indicates a method for developing potential anticonvulsant and antipsychotic medications. The study presented compounds with central nervous system depressant activity, showcasing the therapeutic potential of similar compounds (Butler et al., 1984).

Synthesis and Molecular Docking for Drug Development

  • Novel heterocyclic compounds synthesized from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, followed by molecular docking studies, demonstrated potential for antimicrobial and anticancer applications. This research emphasizes the utility of structural analysis and docking studies in identifying compounds with high biological activity potential (Shahana & Yardily, 2020).

Direcciones Futuras

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential use in medicinal chemistry, given the biological activity of similar compounds .

Propiedades

IUPAC Name

[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-cyclohexylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN6O/c20-14-5-4-6-15(13-14)21-18-17(22-24-23-18)19(27)26-11-9-25(10-12-26)16-7-2-1-3-8-16/h4-6,13,16H,1-3,7-12H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCCHHPCHLJAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.